molecular formula C18H22ClN3O2 B128056 N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide CAS No. 143137-35-3

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide

Cat. No. B128056
M. Wt: 311.4 g/mol
InChI Key: ZNAPADWWBWFMCQ-UHFFFAOYSA-N
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Description

“N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an azabicyclo[2.2.2]octane moiety, which is a type of bicyclic structure containing a nitrogen atom, and a 1-methylindole moiety, which is a type of aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1-methylindole derivative with a derivative of azabicyclo[2.2.2]octane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic azabicyclo[2.2.2]octane moiety and the aromatic 1-methylindole moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic indole moiety could contribute to its stability and the nitrogen in the azabicyclo[2.2.2]octane moiety could potentially participate in hydrogen bonding .

Scientific Research Applications

Pharmaceutical Intermediates and Nootropic Effects

  • A study by Oka et al. (2000) outlined the synthesis of piracetam analogues, which are pyrrolidine derivatives involving a 1-azabicyclo[3.3.0]octane ring. These compounds, including one closely related to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, showed potential in improving cerebral function, suggesting nootropic effects (Oka, Matsumoto, Hirooka, & Suzuki, 2000).

Alzheimer's Disease and Muscarinic Activity

  • Suzuki et al. (1999) conducted research on aromatic compounds with the 1-azabicyclo[3.3.0]octane ring for potential effectiveness against Alzheimer's disease. Their synthesis of aromatic heterocycles with this ring structure, including compounds similar to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, revealed high selectivity for M1 muscarinic receptors (Suzuki, Uesaka, Hamajima, & Ikami, 1999).

Muscarinic Ligands and Electrostatic Potential

  • Wadsworth et al. (1992) explored compounds with a 1-azabicyclo[2.2.2]octan-3-yl group, which were evaluated for their potency and efficacy as muscarinic ligands. This research helps in understanding the role of such structures, including N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, in medicinal chemistry (Wadsworth, Jenkins, Orlek, et al., 1992).

Antiprotozoal Activity

  • A study by Faist et al. (2013) investigated derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines for antiprotozoal activity. This research provides insights into the potential use of similar bicyclic compounds, like N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, in treating protozoal infections (Faist, Seebacher, Kaiser, Brun, Saf, & Weis, 2013).

Nicotinic Acetylcholine Receptor Agonists

  • Research by Tatsumi et al. (2004) on 3-substituted 1-azabicyclo[2.2.2]octanes as alpha7 nicotinic acetylcholine receptor agonists highlights the potential therapeutic applications of similar compounds in neurological conditions (Tatsumi, Seio, Fujio, et al., 2004).

Nematicidal Activity

  • Xu et al. (2021) synthesized novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones, demonstrating promising nematicidal activity. This suggests potential agricultural applications for compounds structurally similar to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide in pest control (Xu, Yang, Wang, & Song, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential applications .

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAPADWWBWFMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398179
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide

CAS RN

143137-35-3
Record name RS 56812
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143137-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-56812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X639VH5LHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide
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N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide

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